This compound falls under the category of heterocyclic compounds due to the presence of multiple nitrogen atoms within its structure. It is specifically related to triazole and pyrazine derivatives, which are known for their diverse biological activities. The compound's synthesis and characterization have been documented in various chemical databases and research articles .
The synthesis of N-(4-chloro-2-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves several steps that typically include:
Each step requires specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of N-(4-chloro-2-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is complex due to its multiple heterocyclic rings and functional groups. Key features include:
The structural representation can be derived from its SMILES notation: CCCN(C)c1nccn2c(=O)n(CC(=O)Nc3ccc(F)cc3)nc12
, which provides insight into the connectivity of atoms within the molecule .
N-(4-chloro-2-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for N-(4-chloro-2-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors.
Studies on similar compounds suggest that modifications in their structure can significantly alter their binding affinity and selectivity towards these targets .
The physical and chemical properties of N-(4-chloro-2-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide include:
These properties are critical for understanding the compound's behavior in various environments and its suitability for pharmaceutical applications .
N-(4-chloro-2-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has potential applications in:
Research into similar compounds indicates that they may exhibit significant anti-inflammatory and anticancer properties .
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2